molecular formula C12H14ClN3O2S B13563094 3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13563094
M. Wt: 299.78 g/mol
InChI Key: DPSWMTPCKUSZBC-UHFFFAOYSA-N
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Description

3-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thiane ring. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries

Preparation Methods

The synthesis of 3-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the reaction of 5-chloro-1H-1,2,3-benzotriazole with a thiane derivative under specific conditions. The benzotriazole fragment is known for its versatility in synthetic chemistry, acting as an excellent leaving group and stabilizing various intermediates . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

3-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The benzotriazole moiety can bind to enzymes and receptors through π–π stacking interactions and hydrogen bonding . This allows the compound to exert its biological effects, such as antimicrobial or anticancer activity, by interfering with specific biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other benzotriazole derivatives like 1H-benzotriazole and 5-chloro-1H-benzotriazole. Compared to these, 3-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to the presence of the thiane ring, which imparts additional chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14ClN3O2S

Molecular Weight

299.78 g/mol

IUPAC Name

3-[(5-chlorobenzotriazol-1-yl)methyl]thiane 1,1-dioxide

InChI

InChI=1S/C12H14ClN3O2S/c13-10-3-4-12-11(6-10)14-15-16(12)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2

InChI Key

DPSWMTPCKUSZBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)CN2C3=C(C=C(C=C3)Cl)N=N2

Origin of Product

United States

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